ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride
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Overview
Description
Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino group, and two fluorine atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl acetoacetate, and appropriate fluorinating agents.
Cyclohexyl Ring Formation: The cyclohexyl ring is introduced through a series of reactions, including aldol condensation and subsequent cyclization.
Amino Group Introduction: The amino group is introduced via reductive amination, using reducing agents such as sodium cyanoborohydride.
Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: Employed as an intermediate in the synthesis of more complex molecules used in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-4-cyclohexylbutanoate: Lacks the fluorine atoms, resulting in different chemical properties and biological activity.
Cyclohexylamine derivatives: Similar in structure but vary in the functional groups attached to the cyclohexyl ring.
Uniqueness
Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H22ClF2NO2 |
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Molecular Weight |
285.76 g/mol |
IUPAC Name |
ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride |
InChI |
InChI=1S/C12H21F2NO2.ClH/c1-2-17-11(16)12(13,14)8-10(15)9-6-4-3-5-7-9;/h9-10H,2-8,15H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
PGBPEPQBKZWUCK-HNCPQSOCSA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@H](C1CCCCC1)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(CC(C1CCCCC1)N)(F)F.Cl |
Origin of Product |
United States |
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